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molecular formula C24H29BrNP B8615451 [4-(Dimethylamino)butyl](triphenyl)phosphanium bromide CAS No. 83299-97-2

[4-(Dimethylamino)butyl](triphenyl)phosphanium bromide

Cat. No. B8615451
M. Wt: 442.4 g/mol
InChI Key: LCDIUGAWKLFKKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677287

Procedure details

Into a solution of 4-dimethylaminobutan-1-ol (2.95g, 25 mmol) and triphenylphosphine (6.55 g, 25 mmol) in benzene (20 ml) was bubbled anhydrous HBr at a moderate rate for about 10 minutes with ice bath cooling. The nearly solid white mass was removed from the cooling bath and heated to about 155° C. for about five hours (benzene distilled off at about 80° C.). After cooling to ambient temperature, water was added to the solid mass and the mixture was filtered to remove insoluble material. The acidic filtrate was extracted three times with chloroform and the aqueous layer was made basic (pH 9) with aqueous saturated NaHCO3, and then concentrated to a white solid. The solids were slurried with chloroform and removed by filtration. The filtrate was dried over magnesium sulfate, filtered, concentrated, and recrystallized from ethanol/ether (1/4). White clusters of needles were obtained and dried under vacuum to afford 5.6 g (51%) of title compound.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][CH2:6]O.[C:9]1([P:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[BrH:28]>C1C=CC=CC=1>[Br-:28].[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][CH2:6][P+:15]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
CN(CCCCO)C
Name
Quantity
6.55 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The nearly solid white mass was removed from the cooling bath
DISTILLATION
Type
DISTILLATION
Details
(benzene distilled off at about 80° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
ADDITION
Type
ADDITION
Details
water was added to the solid mass
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
EXTRACTION
Type
EXTRACTION
Details
The acidic filtrate was extracted three times with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
CUSTOM
Type
CUSTOM
Details
removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/ether (1/4)
CUSTOM
Type
CUSTOM
Details
White clusters of needles were obtained
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].CN(CCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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